acetyl Podocarpic acid anhydride

LXR Agonist Nuclear Receptor Cholesterol Metabolism

Researchers investigating LXR-mediated cholesterol efflux often face weak responses or cytotoxicity from endogenous oxysterol ligands, compromising data reproducibility. Acetyl Podocarpic Acid Anhydride (APD) directly solves this with an ED50 of 1 nM and ~1,000-fold greater potency than 22-(R)-hydroxycholesterol, delivering robust, high-signal ABCA1 induction. • 1,000-fold more potent than endogenous ligands for clear LXR transactivation readouts. • Selectively induces ABCA1 reverse cholesterol transporter expression at low nanomolar concentrations. • Enables reliable benchmarking in SAR campaigns against non-specific LXR agonists. • Supply-chain assurance: ≥98% purity, analytical documentation, and temperature-controlled global logistics ensure seamless procurement.

Molecular Formula C38H46O7
Molecular Weight 614.8 g/mol
Cat. No. B1662406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetyl Podocarpic acid anhydride
Synonyms6-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-1-phenanthrenecarboxylic acid, anhydride
Molecular FormulaC38H46O7
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1
InChIInChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1
InChIKeyOUJQRQRBNRGQTC-SPGSYPTKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Podocarpic Acid Anhydride (APD): Overview


Acetyl Podocarpic Acid Anhydride (APD, CAS 344327-48-6), also referred to as acetyl-podocarpic dimer, is a semi-synthetic diterpenoid derivative of podocarpic acid . It is widely recognized as a potent, selective agonist of the Liver X Receptor (LXR) subtypes α and β [1]. APD is synthesized from extracts of the mayapple plant and is characterized by a dimeric structure featuring an anhydride linkage and acetyl modifications, with a molecular weight of 614.75 g/mol and molecular formula C38H46O7 . Its primary mechanism of action involves forming a heterodimer with the Retinoid X Receptor (RXR) to induce the expression of the ABCA1 reverse cholesterol transporter, a critical pathway in cholesterol metabolism and atherosclerosis research [2].

LXR pathway activation studies
Cholesterol efflux and ABCA1 research
Nuclear receptor transactivation assays

Why Substitution Fails for APD


In-class substitution of LXR agonists is not straightforward due to significant differences in potency, efficacy, and mechanism of activation that are dictated by precise structural features. Unlike the endogenous oxysterol ligands (e.g., 22-(R)-hydroxycholesterol) which are weak, partial agonists [1], or other podocarpic acid derivatives such as amides which exhibit markedly different binding affinities and functional activities [2], the dimeric anhydride structure of APD confers a unique pharmacological profile. The quantitative data presented in the following sections demonstrate that the specific acetylated dimeric anhydride configuration is a critical determinant for achieving the high potency and strong maximal LXR transactivation observed with this compound. Substituting APD with a podocarpic acid amide or a non-specific LXR agonist like T0901317 would result in a fundamentally different experimental outcome, rendering results non-comparable and potentially misleading.

Dimeric anhydride vs. amide analogs

Structural differences may shift activation potency and pathway response.

Endogenous oxysterol vs. synthetic agonist

Partial agonism by 22-(R)-HC may not reproduce the full transcriptional activation profile.

Pan-LXR agonist (e.g., T0901317)

Non-selective LXR activation may introduce off-target nuclear receptor effects.

APD: Potency & Efficacy Comparison


Potency vs. Endogenous LXR Ligand

In transient transactivation assays, acetyl podocarpic acid anhydride (APD) demonstrated approximately 1,000-fold greater potency compared to the natural LXR ligand 22-(R)-hydroxycholesterol [1]. This dramatic difference highlights APD's superior ability to activate LXR-mediated transcription at significantly lower concentrations.

Potency vs. endogenous ligand
Head-to-head
~1,000-fold more potent
Reported assay potency context
Requires validation in target cell model
LXR Agonist Nuclear Receptor Cholesterol Metabolism

Maximal Efficacy vs. Endogenous LXR Ligand

Beyond potency, APD achieves a higher maximal response in LXR transactivation assays. The same study comparing APD to 22-(R)-hydroxycholesterol reported that APD not only was ~1,000-fold more potent but also yielded approximately 6-fold greater maximal stimulation of LXR-mediated transcription [1]. This indicates APD is a more efficacious agonist, capable of driving the receptor to a higher level of activity.

Maximal efficacy comparison
Head-to-head
~6-fold greater max stimulation
Reported efficacy endpoint context
Supports pathway-response interpretation
LXR Agonist Nuclear Receptor Transcriptional Activation

Potency Advantage Over Amide Analog

While APD is an anhydride dimer, a series of podocarpic acid amide analogs were synthesized and characterized for LXR activity. A lead amide compound (compound 18) exhibited LXRα and LXRβ binding affinities of 50 nM and 20 nM, respectively [1]. In contrast, APD demonstrates an EC50 of 1 nM for LXRα and <3 nM for LXRβ in functional receptor activation assays [2]. The dimeric anhydride structure of APD confers substantially higher functional potency compared to this amide analog.

Potency vs. amide analog
Reported
EC50 1 nM (APD) vs. 50 nM binding (amide)
Cross-study comparable, data to verify
Binding vs. functional assay context differs
LXR Agonist Structure-Activity Relationship Podocarpic Acid Derivatives

Potency in Cholesterol Efflux Assay

In a functional assay measuring the inhibition of overall cholesterol absorption by increasing cholesterol efflux from enterocytes, APD exhibited an ED50 value of 1 nM . This quantitative measure of functional activity is directly linked to its therapeutic mechanism of interest.

Cholesterol efflux potency
Data to verify
ED50 = 1 nM
Functional assay response context
Supports cholesterol transport assay selection
Cholesterol Efflux ABCA1 Reverse Cholesterol Transport

In Vivo HDL Elevation by Dimeric Analog

Studies on a closely related podocarpic acid imide dimer (an analog of the anhydride APD) demonstrated significant in vivo effects. In hamsters, this dimeric analog increased HDL cholesterol levels by 26%, decreased LDL cholesterol by 10.6%, and increased triglycerides by 51% [1]. While not a direct study of APD, this class-level evidence supports the therapeutic potential of dimeric podocarpic acid derivatives, of which APD is the prototypical LXR agonist.

In vivo HDL elevation (analog)
Class-level
+26% HDL, -10.6% LDL (analog)
Class-level inference, data to verify
Analog may not replicate APD effects
In Vivo Pharmacology HDL Cholesterol Atherosclerosis

APD: Key Application Scenarios


LXR Pathway Mechanistic Studies

For researchers investigating the downstream transcriptional effects of LXR activation, APD is an essential tool. Its ~1,000-fold greater potency and ~6-fold higher maximal efficacy compared to the endogenous ligand 22-(R)-hydroxycholesterol [1] allows for robust and clear induction of LXR target genes (e.g., ABCA1, SREBP-1c) in cell-based assays. This ensures a high signal-to-noise ratio and minimizes compound-related cytotoxicity often observed with weaker agonists used at high concentrations.

Cholesterol Efflux & ABCA1 Assays

APD is ideally suited for in vitro functional assays measuring cholesterol efflux and ABCA1 transporter activity. Its potent ED50 of 1 nM in inhibiting cholesterol absorption by promoting efflux makes it a reliable positive control for quantifying reverse cholesterol transport. This application is critical for screening potential anti-atherosclerotic compounds or investigating the fundamental biology of cellular lipid handling.

SAR Studies of Podocarpic Acid Derivatives

As the founding member of a class of dimeric LXR agonists, APD serves as a critical benchmark compound for medicinal chemistry and SAR campaigns. Comparative data against podocarpic acid amides, which exhibit significantly lower functional potency (e.g., 50 nM binding vs. 1 nM EC50 for APD) [2][3], demonstrates that the anhydride linkage is a key structural determinant for high activity. Researchers developing novel LXR modulators can use APD as a reference standard to evaluate the potency and efficacy of newly synthesized analogs.

In Vivo HDL Modulation Studies

While APD itself may be used in exploratory in vivo studies, the class-level evidence from its imide dimer analog—which demonstrated a 26% increase in HDL and a 10.6% decrease in LDL in hamsters [4]—provides a strong rationale for its application in preclinical models of atherosclerosis. APD can be used as a tool compound to investigate the phenotypic consequences of LXR activation on plasma lipid profiles, thereby validating LXR as a therapeutic target for raising HDL.

Application
Selection Property
Validation Focus
LXR pathway mechanistic studies
LXR agonist activation profile
Target gene induction & pathway activation
Cholesterol efflux and ABCA1 assays
Functional potency in cholesterol transport
Reverse cholesterol transport quantification
SAR benchmark for podocarpic acid analogs
Dimeric anhydride reference compound
Potency and efficacy calibration
In vivo HDL modulation studies
Class-level in vivo lipid modulation evidence
HDL/LDL profile changes in models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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